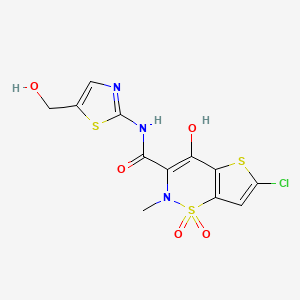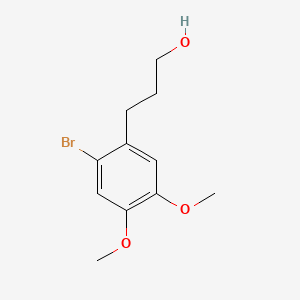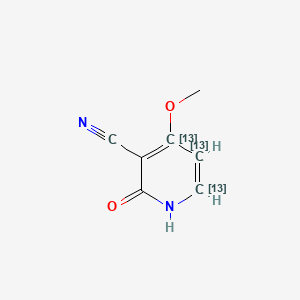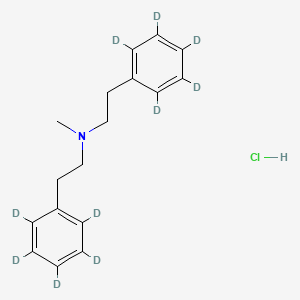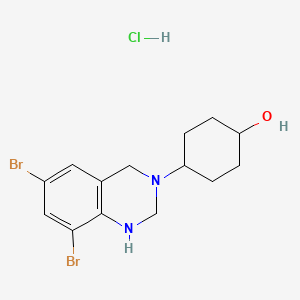
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate” is a chemical compound with the formula C7H11NO2 . It’s important to note that the specific compound you’re asking about might have slightly different properties or reactions.
Molecular Structure Analysis
The molecular structure of a similar compound, “Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate”, includes a pyridine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate Hydrochloride”, include a molecular weight of 177.63 g/mol .科学的研究の応用
Synthesis of Bioactive Compounds
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its structure is pivotal in the formation of tetrahydropyridines (THPs), which have been identified in both natural products and synthetic pharmaceutical agents . The ability to introduce varied substituents onto the THP ring system significantly affects their pharmacological properties, particularly as anti-inflammatory and anticancer agents .
Anti-inflammatory Applications
Substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl] benzamide/benzene sulfonamides, synthesized using Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, have shown promising in vitro anti-inflammatory activity. These compounds were evaluated in murine BV-2 microglial cells, indicating the potential for developing new anti-inflammatory drugs .
Anticancer Research
The modified derivatives of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate have been explored for their anticancer properties. The structure-activity relationship (SAR) studies of these derivatives help in understanding the significance of THP-containing motifs as lead compounds in drug discovery and design, particularly targeting cancer .
Neurodegenerative Disease Models
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate-related compounds, such as MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are utilized in in vivo research studies as models for Parkinsonism. These studies have indicated a possible role for cyclooxygenase 2 (COX-2) in Parkinsonian neurodegeneration .
Study of Programmed Cell Death
MPTP, a derivative of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, has been applied in studies related to programmed cell death in neurogenerative diseases. This research is crucial for understanding the mechanisms behind diseases like Parkinson’s and finding potential therapeutic targets .
Oxidative Stress Research
The metabolites of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, specifically MPP+ (1-methyl-4-phenylpyridine), can cause free radical production in vivo, leading to oxidative stress. This is significant for studying the effects of oxidative stress on cells and developing strategies to mitigate its impact .
Blood-Brain Barrier (BBB) Permeability Studies
Compounds containing the THP ring system, derived from Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, are of interest in evaluating their ability to cross the BBB. This is essential for the development of drugs targeting central nervous system disorders .
Enantioselective Synthesis
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is used in the enantioselective synthesis of pharmaceuticals. The percent enantiomeric excess (ee%) of synthesized compounds is a critical parameter in pharmaceutical chemistry, affecting the efficacy and safety of drugs .
作用機序
Target of Action
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate primarily targets dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and emotion.
Mode of Action
The compound interacts with its targets by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . This leads to damage in the dopaminergic neurons in the striatum and substantia nigra . In these neurons, the compound blocks the mitochondrial complex I , leading to mitochondrial dysfunction .
Biochemical Pathways
The affected biochemical pathway is the dopaminergic pathway . The compound’s action results in the production of free radicals, causing oxidative stress . This stress, in turn, affects the downstream effects of the dopaminergic pathway, leading to neuronal damage .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier , which suggests that it has good bioavailability.
Result of Action
The result of the compound’s action is the depletion of dopamine in the striatum and substantia nigra . This leads to the manifestation of symptoms similar to those seen in Parkinson’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate. For instance, the presence of other neurotoxic substances can exacerbate the compound’s effects . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
特性
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-3,6,8H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOPAQWYNHWABP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

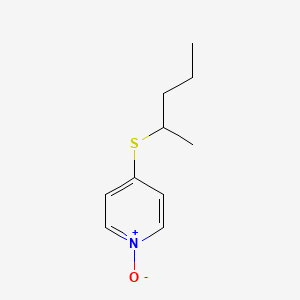
![N-[2-[2-[Bis[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethylsulfanyl]ethyl]amino]ethylsulfanyl]ethyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B588519.png)
